Pyridine-N-oxide

説明

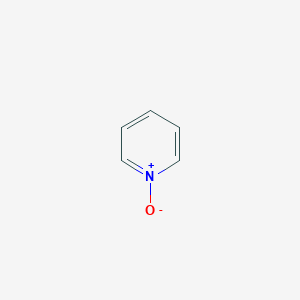

Structure

3D Structure

特性

IUPAC Name |

1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c7-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVXOBCQQYKLDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061007 | |

| Record name | Pyridine, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent solid; [Merck Index] Brown moist crystalline solid; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Pyridine 1-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9520 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.19 [mmHg] | |

| Record name | Pyridine 1-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9520 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

694-59-7 | |

| Record name | Pyridine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91F12JJJ4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Electrophilic Substitution in Pyridine-N-oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of electrophilic substitution in pyridine-N-oxide, a cornerstone reaction in heterocyclic chemistry with significant implications for drug discovery and development. Pyridine-N-oxides serve as versatile intermediates, enabling functionalization of the pyridine (B92270) ring in ways that are not readily achievable with the parent heterocycle.

The Core Mechanism: Activation and Directing Effects

Pyridine itself is highly resistant to electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom readily reacts with electrophiles, leading to the formation of a positively charged pyridinium (B92312) ion. This deactivates the ring towards further electrophilic attack. The conversion of pyridine to this compound ingeniously overcomes this hurdle.

The N-oxide group activates the pyridine ring towards electrophilic substitution through a combination of inductive and resonance effects. While the positively charged nitrogen atom exerts an electron-withdrawing inductive effect (-I), the oxygen atom can donate a lone pair of electrons into the ring via resonance (+R effect). This resonance effect is paramount, as it increases the electron density at the C-2 (ortho) and C-4 (para) positions, making them susceptible to electrophilic attack.[1]

The electrophilic substitution reaction proceeds via a stepwise polar mechanism, involving the formation of a cationic intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity of the reaction.

Attack at the C-4 position is generally favored over the C-2 position due to both electronic and steric factors. The resonance structures for the sigma complex formed upon attack at C-4 show effective delocalization of the positive charge. While the C-2 position is also activated, it is in closer proximity to the positively charged nitrogen, and steric hindrance can play a role, especially with bulky electrophiles. Electrophilic attack at the C-3 (meta) position is disfavored as the positive charge in the resulting sigma complex cannot be effectively delocalized onto the N-oxide group.

A key advantage of using this compound as a synthetic intermediate is that the N-oxide functionality can be readily removed after the desired substitution has been achieved, typically by reduction with reagents like PCl₃ or H₂/Pd, to yield the corresponding substituted pyridine.[2]

Visualization of the Signaling Pathway

The following diagram illustrates the resonance structures of this compound and the mechanism of electrophilic attack at the C-4 position.

Caption: Mechanism of electrophilic substitution in this compound.

Quantitative Data on Electrophilic Substitution Reactions

The following table summarizes the yields and regioselectivity for various electrophilic substitution reactions on this compound and its derivatives.

| Substrate | Electrophile/Reagents | Product(s) | Yield (%) | Reference |

| This compound | HNO₃ / H₂SO₄ | 4-Nitrothis compound | 42 | |

| 2-Methylthis compound | HNO₃ / H₂SO₄ | 2-Methyl-4-nitrothis compound | Not specified | [3] |

| 2-Chlorothis compound | HNO₃ / H₂SO₄ | 2-Chloro-4-nitrothis compound | Not specified | [4] |

| This compound | SO₃ / H₂SO₄ / HgSO₄ | Pyridine-4-sulfonic acid | Not specified | |

| This compound | Br₂ in CCl₄ | 2-Bromothis compound | Not specified | |

| 2-Enoyl-pyridine N-oxide | Pyrrole / Zn(OTf)₂ | Friedel-Crafts alkylation product | up to 96 | [5] |

Detailed Experimental Protocols

Nitration of this compound to 4-Nitrothis compound[3]

This protocol describes the synthesis of 4-nitrothis compound from this compound using a mixture of fuming nitric acid and concentrated sulfuric acid.

Reagents and Equipment:

-

This compound

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Saturated sodium carbonate solution

-

Three-neck round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Internal thermometer

-

Addition funnel

-

Heating mantle

-

Beaker

-

Büchner funnel and suction flask

-

Rotary evaporator

Procedure:

-

Preparation of Nitrating Acid: In a flask, cool 12 mL of fuming nitric acid in an ice bath. Slowly add 30 mL of concentrated sulfuric acid with stirring. Allow the mixture to warm to room temperature.

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, internal thermometer, and addition funnel, place 9.51 g (100 mmol) of this compound.

-

Reaction: Heat the flask to 60°C. Add the nitrating acid dropwise from the addition funnel over 30 minutes. The internal temperature will initially drop. After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it onto 150 g of crushed ice in a beaker. Carefully neutralize the mixture with a saturated sodium carbonate solution until the pH is 7-8.

-

Isolation: A yellow solid will precipitate. Collect the solid by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crude product with acetone to remove inorganic salts. Evaporate the acetone from the filtrate using a rotary evaporator to obtain the purified 4-nitrothis compound. The reported yield is approximately 42%.

Sulfonation of this compound

Reagents and Equipment:

-

This compound

-

Fuming sulfuric acid (oleum)

-

Mercury(II) sulfate (B86663) (catalyst)

-

Reaction vessel with a mechanical stirrer and reflux condenser

-

Heating mantle

Procedure:

-

To a reaction vessel, cautiously add fuming sulfuric acid.

-

Slowly and with cooling, add this compound to the oleum.

-

Add a catalytic amount of mercury(II) sulfate to the mixture.

-

Heat the reaction mixture to 220-240°C for several hours.

-

Monitor the reaction progress by taking aliquots and analyzing for the disappearance of the starting material.

-

After the reaction is complete, cool the mixture and work up to isolate the pyridine-4-sulfonic acid.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the nitration of this compound.

Caption: Experimental workflow for the nitration of this compound.

Conclusion

The electrophilic substitution of this compound is a powerful and versatile tool in organic synthesis. The N-oxide group effectively activates the pyridine ring, directing electrophilic attack primarily to the C-4 position. This allows for the introduction of a wide range of functional groups that are otherwise difficult to incorporate into the pyridine nucleus. The subsequent removal of the N-oxide group provides a straightforward route to 4-substituted pyridines, which are valuable building blocks in the pharmaceutical and agrochemical industries. This guide has provided an in-depth overview of the underlying mechanism, quantitative data, and detailed experimental protocols to aid researchers in the application of this important reaction.

References

- 1. bhu.ac.in [bhu.ac.in]

- 2. Electrophilic substitution at position 4 of pyridine [quimicaorganica.org]

- 3. Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-5-methyl-4-nitropyridine N-oxide | 60323-96-8 | Benchchem [benchchem.com]

- 5. Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Pyridine-N-Oxide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the key spectroscopic techniques used to characterize pyridine-N-oxide derivatives, a class of compounds with significant applications in medicinal chemistry and materials science. Understanding their spectroscopic properties is crucial for structural elucidation, purity assessment, and the study of their electronic and chemical behavior.

General Workflow for Spectroscopic Analysis

The characterization of a novel this compound derivative typically follows a standardized workflow. This process ensures that comprehensive data is collected to confirm the compound's identity, structure, and purity.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound derivatives in solution. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, while ¹⁵N NMR can directly probe the nitrogen environment of the N-oxide moiety.

Experimental Protocols

-

Sample Preparation: Samples are typically prepared by dissolving 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent.

-

Common Solvents: Chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are frequently used solvents.[1] The choice of solvent can influence chemical shifts, particularly for protons near the polar N-O group.

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer, typically operating at frequencies of 300 MHz or higher for protons.

-

Data Acquisition: Standard pulse sequences are used for ¹H and ¹³C{¹H} NMR. For unambiguous assignment of signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.[2]

¹H NMR Spectral Data

The N-oxide group is strongly electron-withdrawing, which deshields the α-protons (at C2 and C6) and to a lesser extent, the γ-proton (at C4). Protons at the β-positions (C3 and C5) are least affected.

| Compound | Solvent | δ ¹H (ppm) and Multiplicity |

| This compound | CDCl₃ | 8.25-8.27 (m, 2H, H-2/6), 7.35-7.37 (m, 3H, H-3/4/5)[1] |

| 2-Methylthis compound | CDCl₃ | 8.29-8.30 (d, J=5.5 Hz, 1H), 7.20-7.32 (m, 3H), 2.53 (s, 3H, -CH₃)[1] |

| 4-Methylthis compound | CDCl₃ | 8.13 (s, 2H), 7.12 (s, 2H), 2.37 (s, 3H, -CH₃)[1] |

| 2-Chlorothis compound | CDCl₃ | 8.40-8.41 (m, 1H), 7.55-7.58 (m, 1H), 7.28-7.32 (m, 2H)[1] |

| 3-Bromothis compound | CDCl₃ | 8.39-8.40 (t, J=1.5 Hz, 1H), 8.19-8.21 (dq, J=0.8, 6.5 Hz, 1H), 7.45-7.47 (dq, J=0.8, 8.3 Hz, 1H), 7.21-7.24 (dd, J=6.6, 8.2 Hz, 1H)[1] |

| Nicotinic Acid N-oxide | DMSO | 8.48 (s, 1H), 8.42-8.44 (dd, J=0.7, 6.4 Hz, 1H), 7.76-7.78 (d, J=8 Hz, 1H), 7.53-7.55 (dd, J=6.8, 7.5 Hz, 1H)[1] |

¹³C NMR Spectral Data

Similar to ¹H NMR, the C2, C6, and C4 carbons experience significant deshielding due to the N-oxide group.

| Compound | Solvent | δ ¹³C (ppm) |

| This compound | CDCl₃ | 138.5, 125.5, 125.3[1] |

| 2-Methylthis compound | CDCl₃ | 148.5, 138.8, 126.1, 125.5, 123.2, 17.3 (-CH₃)[1] |

| 4-Methylthis compound | CDCl₃ | 138.4, 138.0, 126.6, 20.1 (-CH₃)[1] |

| 3-Bromothis compound | CDCl₃ | 140.3, 137.7, 128.7, 125.9, 120.2[1] |

| Nicotinic Acid N-oxide | DMSO | 164.7, 142.6, 139.4, 131.1, 127.2, 126.1[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups in this compound derivatives, most notably the characteristic N-O stretching vibration.

Experimental Protocols

-

Sample Preparation: Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Solutions can be analyzed in a suitable IR-transparent solvent like chloroform.[3]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Key Vibrational Modes

The N-O bond gives rise to distinct vibrations that are sensitive to the electronic nature of substituents on the pyridine (B92270) ring.

Caption: Key IR vibrational modes for this compound derivatives.

Characteristic IR Absorption Frequencies

The position of the N-O stretching band is a diagnostic tool. Electron-donating groups (EDGs) on the ring increase electron density on the nitrogen, strengthen the N-O bond, and shift the stretching frequency to a higher wavenumber. Conversely, electron-withdrawing groups (EWGs) weaken the bond and lower the frequency.

| Compound | Phase | ν(N-O) (cm⁻¹) | Other Key Bands (cm⁻¹) |

| This compound | Solid | 1243 | 832 (Planar O-bend)[3] |

| This compound | Chloroform Solution | 1266 | 840 (Planar O-bend)[3] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound derivatives. Fragmentation patterns observed in the mass spectrum offer valuable clues for structural confirmation.

Experimental Protocols

-

Ionization Techniques: Electrospray Ionization (ESI) is commonly used for its soft ionization nature, which typically yields a prominent protonated molecular ion [M+H]⁺.[4] Electron Ionization (EI) is a higher-energy technique that results in more extensive fragmentation.

-

Instrumentation: A variety of mass analyzers can be used, including Time-of-Flight (TOF), quadrupole, and ion trap instruments. High-resolution mass spectrometry (HRMS) is employed to determine the precise mass and elemental formula.[4]

Common Fragmentation Pathways

Under electron impact, pyridine-N-oxides exhibit characteristic fragmentation patterns. Tandem mass spectrometry (MS/MS) can be used to further investigate these pathways.[5]

-

Loss of Oxygen: A common fragmentation is the loss of an oxygen atom from the molecular ion, resulting in a fragment corresponding to the parent pyridine ([M-16]⁺).[6]

-

Loss of OH: Rearrangement can lead to the loss of a hydroxyl radical ([M-OH]⁺), which is particularly significant for 2-substituted derivatives.[6]

-

Ring Cleavage: Cleavage of the pyridine ring can also occur, though it is often less prominent than the loss of the N-oxide oxygen.

| Ionization | Compound | Key Fragments (m/z) and Interpretation |

| EI | This compound | 95 (M⁺), 79 ([M-O]⁺), 66 ([M-CHO]⁺)[7] |

| ESI | This compound | 96 ([M+H]⁺), 118 ([M+Na]⁺), 191 ([2M+H]⁺)[4] |

| EI | Phenylazoxypyridine-N-oxides | [M-O]⁺, [M-OH]⁺, prominent Ar⁺ and Ar'⁺ ions[5] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The π-system of the aromatic ring and the n→π* and π→π* transitions associated with the N-oxide group are the primary chromophores.

Experimental Protocols

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol, methanol, or water.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorbance of the sample as a function of wavelength, typically from 200 to 400 nm.

Spectral Characteristics

Pyridine-N-oxides typically exhibit two main absorption bands corresponding to π→π* transitions. The position and intensity of these bands are sensitive to both the solvent and the nature of the ring substituents.[8] For example, 4-nitropyridine (B72724) N-oxide shows a significant solvatochromic effect, with its long-wavelength absorption maximum shifting from 330 nm to 355 nm depending on the hydrogen-bond donating ability of the solvent.[9]

| Compound | Solvent | λmax (nm) |

| Pyridine | Acidic Mobile Phase | 202, 254[10] |

| This compound | Not Specified | ~265, ~320 |

| 4-Nitrothis compound | Various | 330 - 355[9] |

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyridine, 1-oxide [webbook.nist.gov]

- 8. Pyridine, 1-oxide [webbook.nist.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Resonance Structures and Electron Distribution of Pyridine-N-oxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridine-N-oxide (PNO) is a heterocyclic compound of significant interest in synthetic chemistry and pharmacology due to the unique electronic properties conferred by the N-oxide functional group.[1] This guide provides a detailed examination of the resonance structures and electron distribution of PNO, which are fundamental to understanding its reactivity and potential applications. The presence of the N-oxide group dramatically alters the electronic landscape of the pyridine (B92270) ring, making it more susceptible to both electrophilic and nucleophilic substitution compared to its parent pyridine.[1][2] Through a combination of experimental data and computational analysis, this document elucidates the structural and electronic characteristics that govern the behavior of this versatile molecule.

Resonance and Electron Delocalization

The electronic nature of this compound cannot be described by a single Lewis structure. Instead, it is best represented as a resonance hybrid of several contributing canonical forms. The primary contributor features a dative covalent bond between nitrogen and oxygen, resulting in a positive formal charge on the nitrogen and a negative formal charge on the oxygen.[3]

However, the most significant aspect of PNO's electronic structure is the delocalization of the negative charge from the oxygen atom into the pyridine ring's π-system. This delocalization results in the accumulation of electron density at the ortho (C2, C6) and para (C4) positions of the ring.[4][5] This π-electron delocalization from the oxygen is a key factor in explaining the molecule's chemical behavior and physical properties.[4]

The resonance contributors illustrate that the ortho and para carbons bear a partial negative charge, making them more nucleophilic than the corresponding positions in pyridine. Consequently, PNO is more reactive towards electrophiles at these positions.[5][6]

Caption: Canonical resonance forms of this compound.

Molecular Structure and Quantitative Data

Experimental and computational studies provide precise data on the geometry and electronic properties of this compound, confirming the predictions from resonance theory.

Bond Lengths and Angles

Gas-phase electron diffraction studies have determined the precise molecular structure of PNO.[7] The N-O bond length is significantly shorter than a typical N-O single bond, indicating double bond character due to resonance.[4] The C-N bonds are also intermediate between single and double bonds.[7] The average bond distance in the PNO ring is similar to that in benzene (B151609) and pyridine, suggesting the presence of a quinonoid-type resonance.[7]

Table 1: Experimental Bond Lengths of this compound

| Bond | Length (Å) | Experimental Method |

|---|---|---|

| N1-O | 1.290 ± 0.015 | Gas-Phase Electron Diffraction[7] |

| N1-O | 1.34 | X-ray Crystallography[8] |

| N1-C2 | 1.384 ± 0.011 | Gas-Phase Electron Diffraction[7] |

| C2-C3 | 1.381 ± 0.009 | Gas-Phase Electron Diffraction[7] |

| C3-C4 | 1.393 ± 0.008 | Gas-Phase Electron Diffraction[7] |

Table 2: Experimental Bond Angles of this compound

| Angle | Value (°) | Experimental Method |

|---|---|---|

| ∠C2-N1-C6 | 120.9 ± 1.8 | Gas-Phase Electron Diffraction[7] |

| ∠C3-C4-C5 | 114.1 ± 2.5 | Gas-Phase Electron Diffraction[7] |

| ∠C-N-C | 124 | X-ray Crystallography[8] |

Dipole Moment

The dipole moment of this compound is a critical indicator of its charge distribution. The experimental value is significantly lower than what would be expected for a simple dative N+-O- bond, providing strong evidence for the back-donation of electron density from the oxygen to the ring, as depicted in the resonance structures.[4][9]

Table 3: Comparison of Dipole Moments

| Compound | Dipole Moment (Debye) | Solvent |

|---|---|---|

| This compound | 4.24 D | Benzene[4][10] |

| This compound | 4.13 D | -[4] |

| Pyridine | 2.19 D | -[11] |

| Trimethylamine (B31210) oxide | 5.02 D | Benzene[4][10] |

The lower dipole moment of PNO compared to trimethylamine oxide highlights the effective delocalization of the negative charge into the aromatic ring, which counteracts the dipole of the N-O bond.[4]

Computational Analysis of Electron Distribution

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electron distribution within the this compound molecule.[12] Methods like Natural Bond Orbital (NBO) analysis are used to determine the charge distribution on individual atoms.[12] This analysis confirms the buildup of negative charge on the oxygen atom and at the C2, C4, and C6 positions of the ring, consistent with the resonance model.

Caption: A typical workflow for computational studies.[12]

Experimental Protocols

Gas-Phase Electron Diffraction (GED)

This technique was used to determine the precise gas-phase geometry of this compound.[7]

-

Sample Preparation: A purified sample of this compound is introduced into a high-vacuum apparatus.[7]

-

Data Acquisition: A high-energy electron beam (e.g., 40 kV) is diffracted by the vaporized PNO molecules. The scattered electrons create a diffraction pattern on a photographic plate or detector at varying camera distances to capture a wide angular range.[7]

-

Data Analysis: The intensity of the diffraction pattern is measured and converted into a molecular scattering curve. A theoretical intensity curve is calculated for a model of the molecule. By applying a least-squares analysis to the experimental data, the internuclear distances and bond angles that provide the best fit between the experimental and theoretical curves are determined.[7]

Single-Crystal X-ray Diffraction

This method is used to determine the structure of molecules in the solid state.

-

Crystal Growth: High-quality single crystals of the compound (e.g., this compound cocrystals) are grown, often by slow evaporation of a suitable solvent.[13]

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots. The positions and intensities of these spots are recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data are used to calculate an electron density map of the crystal. From this map, the positions of the atoms in the asymmetric unit are determined. This initial model is then refined using least-squares methods to achieve the best agreement with the experimental data, yielding precise bond lengths and angles.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of atomic nuclei.

-

Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃).[14]

-

Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by the ¹H or ¹³C nuclei is detected and plotted as a spectrum.

-

Spectral Analysis: The chemical shifts (δ) of the peaks in the ¹H and ¹³C NMR spectra indicate the electronic environment of the protons and carbons. For this compound, the upfield shift of the γ-carbon (C4) resonance signal provides evidence for increased electron density at this position, supporting the contribution of the corresponding resonance structure.[4][14]

Logical Relationships and Reactivity

The delocalization of electrons from the N-oxide group directly influences the molecule's reactivity, activating the ring for certain reactions while deactivating it for others, depending on the nature of the attacking species.

Caption: Logical flow from structure to reactivity.

Conclusion

The electronic structure of this compound is a classic example of resonance in a heterocyclic system. The delocalization of electron density from the exocyclic N-O group into the aromatic ring is the defining feature of this molecule. This phenomenon, supported by extensive experimental data from electron diffraction and spectroscopy, as well as by computational modeling, leads to a unique distribution of charge. The resulting increase in electron density at the ortho and para positions makes these sites susceptible to electrophilic attack and is fundamental to the synthetic utility of pyridine-N-oxides. A thorough understanding of these core principles is indispensable for professionals in drug discovery and materials science who seek to leverage the distinct reactivity of this important class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. baranlab.org [baranlab.org]

- 3. a. Draw resonance contributors to show why this compound is mo... | Study Prep in Pearson+ [pearson.com]

- 4. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. rsc.org [rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Pyridine-N-Oxides

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridine-N-oxides are a fascinating and versatile class of heterocyclic compounds that have garnered significant attention across the chemical sciences. The introduction of the N-oxide functionality to the pyridine (B92270) ring dramatically alters its electronic properties, enhancing its reactivity and imparting unique characteristics that are highly valuable in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of the core physical and chemical properties of these compounds, detailed experimental protocols for their key transformations, and visual representations of their reactivity and potential biological interactions.

Core Physical and Chemical Properties

The N-oxide group, with its dative N⁺–O⁻ bond, profoundly influences the physicochemical properties of the pyridine ring. It acts as a strong electron-donating group through resonance, increasing electron density at the 2-, 4-, and 6-positions, while also exerting an electron-withdrawing inductive effect. This dual nature governs the reactivity and physical characteristics of these molecules.

Physical Properties

Substituted pyridine-N-oxides are typically colorless to yellow crystalline solids, often hygroscopic, with relatively high melting points due to the polarity of the N-O bond. Their solubility is significantly enhanced in polar solvents compared to the parent pyridines.

Table 1: Physical Properties of Selected Substituted Pyridine-N-Oxides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance | Solubility |

| Pyridine-N-oxide | C₅H₅NO | 95.10 | 62–67 | 270 | Colorless, hygroscopic solid | High in water and polar organic solvents[1] |

| 2-Methylthis compound | C₆H₇NO | 109.13 | 49-52 | - | Light yellow to brown viscous liquid or solid[2][3] | Soluble in organic solvents |

| 4-Methoxythis compound | C₆H₇NO₂ | 125.13 | 73–79 | 308.9 (Predicted) | White to yellow powder/crystal[4][5] | Soluble in most common organic solvents[6] |

| 4-Nitrothis compound | C₅H₄N₂O₃ | 140.10 | 159–164 | Decomposes | Yellow crystalline solid[1][7] | Slightly soluble in water; soluble in polar organic solvents like ethanol, DMSO[1] |

Spectroscopic Properties

The N-oxide functionality leads to characteristic shifts in NMR and IR spectra. In ¹H NMR, the protons on the pyridine ring, particularly at the ortho (2,6) and para (4) positions, are shielded compared to the parent pyridine. In ¹³C NMR, the C2, C4, and C6 carbons experience an upfield shift, while the C3 and C5 carbons show a downfield shift. The N-O stretching vibration in IR spectroscopy is a key diagnostic peak.

Table 2: Spectroscopic Data for Selected Substituted Pyridine-N-Oxides

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) |

| This compound | 8.25-8.27 (m, 2H), 7.35-7.37 (m, 3H) | 138.5, 125.5, 125.3 | ~1250 (N-O stretch) |

| 2-Methylthis compound | 8.42-8.44 (dd, 1H), 7.60-7.62 (dd, 1H), 7.23-7.26 (m, 1H), 6.99-7.02 (td, 1H), 2.53 (s, 3H) | 159.3, 137.3, 129.3, 128.4, 117.9 | Not specified |

| 4-Methoxythis compound | 8.13 (d, 2H), 7.12 (d, 2H), 2.37 (s, 3H, for 4-methyl) | 138.4, 138.0, 126.6, 20.1 (for 4-methyl) | Not specified |

| 4-Nitrothis compound | 8.3 (d, 2H), 7.4 (d, 2H) | Not specified | ~1540 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1240 (N-O stretch) |

Chemical Reactivity

The enhanced electron density at the C2 and C4 positions makes pyridine-N-oxides highly susceptible to both electrophilic and nucleophilic attack, making them versatile synthetic intermediates.

-

Electrophilic Substitution: While the pyridine ring is generally deactivated towards electrophilic substitution, the N-oxide group directs incoming electrophiles, such as nitrating agents, primarily to the 4-position.

-

Nucleophilic Substitution: The N-oxide group activates the 2- and 4-positions for nucleophilic attack. This is one of the most synthetically useful features of these compounds. Treatment with reagents like phosphorus oxychloride (POCl₃) or acetic anhydride (B1165640) allows for the introduction of various nucleophiles.[8]

-

Deoxygenation: The N-oxide can be readily removed to regenerate the parent pyridine, making it an excellent activating and directing group that can be easily cleaved. Common deoxygenation reagents include PCl₃, zinc dust, and palladium-catalyzed methods.[8][9]

-

Rearrangement Reactions: α-Alkyl substituted pyridine-N-oxides undergo the Boekelheide rearrangement in the presence of anhydrides like acetic anhydride or trifluoroacetic anhydride to yield 2-(α-hydroxyalkyl)-pyridines.[10][11]

Experimental Protocols

General Synthesis of Substituted Pyridine-N-Oxides via Oxidation

This protocol describes a general method for the N-oxidation of a substituted pyridine using m-chloroperoxybenzoic acid (m-CPBA).

Procedure:

-

Dissolve the substituted pyridine (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or chloroform (B151607) in a round-bottom flask.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[12]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add water to the residue and adjust the pH to 4-5 with a suitable base (e.g., NaHCO₃ solution).

-

Stir the mixture for 2-3 hours, then filter to remove m-chlorobenzoic acid.

-

Collect the filtrate, and if the product is soluble, extract it with an organic solvent (e.g., DCM or ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Nucleophilic Substitution: Synthesis of 2-Chloropyridine

This protocol details the conversion of this compound to 2- and 4-chloropyridine (B1293800) using phosphorus oxychloride.

Procedure:

-

In a fume hood, cautiously add this compound (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 3-5 eq) in a round-bottom flask equipped with a reflux condenser. The reaction is often exothermic.

-

Heat the reaction mixture to reflux (approx. 105-110 °C) for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully cool the reaction mixture to room temperature.

-

Slowly and cautiously pour the cooled reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed with extreme care.

-

Neutralize the acidic solution by the slow addition of a solid base like sodium carbonate or a concentrated solution of sodium hydroxide (B78521) until the pH is basic.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting mixture of 2- and 4-chloropyridine by distillation or column chromatography.

Deoxygenation using Palladium Catalysis

This method provides a chemoselective deoxygenation of a substituted this compound.[9]

Procedure:

-

To a microwave vial, add the substituted this compound (1.0 eq), palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.03 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.03 eq).[9]

-

Add acetonitrile (B52724) (MeCN) as the solvent, followed by triethylamine (B128534) (Et₃N, 3.0 eq).[9]

-

Seal the vial and heat the mixture in a microwave reactor to 140-160 °C for 15-30 minutes.[9]

-

Alternatively, the reaction can be heated conventionally at the same temperature for several hours.

-

After cooling, dilute the reaction mixture with a suitable solvent and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the deoxygenated pyridine.

Visualizing Pathways and Workflows

General Reactivity of this compound

The N-oxide group activates the pyridine ring for different types of reactions depending on the conditions.

References

- 1. 4-Nitropyridine N-oxide: Properties, Uses, Safety, Synthesis & Supplier Information – Buy High Purity 4-Nitropyridine Oxide in China [pipzine-chem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Methylpyridine 1-oxide | C6H7NO | CID 13602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methoxypyridine N-oxide CAS#: 1122-96-9 [m.chemicalbook.com]

- 5. 4-Methoxypyridine N-Oxide | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]

- 10. Boekelheide reaction - Wikipedia [en.wikipedia.org]

- 11. tandfonline.com [tandfonline.com]

- 12. CN115160220A - Synthesis process of this compound - Google Patents [patents.google.com]

Historical development of Pyridine-N-oxide chemistry

An In-depth Technical Guide to the Historical Development of Pyridine-N-Oxide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, first synthesized in 1926, has evolved from a chemical curiosity into a cornerstone of modern heterocyclic chemistry. Its unique electronic properties, which activate the otherwise inert pyridine (B92270) ring to both electrophilic and nucleophilic substitution, have rendered it an invaluable intermediate in organic synthesis. This guide traces the historical development of this compound chemistry, from its initial discovery and the elucidation of its fundamental reactivity to its contemporary applications in catalysis, C-H functionalization, and the development of pharmaceuticals. Key synthetic methodologies, reaction mechanisms, and quantitative data are presented to provide a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

The Genesis of this compound Chemistry

The journey of this compound chemistry began in 1926 when Jakob Meisenheimer first reported its synthesis by the oxidation of pyridine with peroxybenzoic acid. Initially, the compound was an academic curiosity, but its true potential was unlocked as chemists began to explore its reactivity. The N-oxide functionality dramatically alters the electronic landscape of the pyridine ring. The formally positively charged nitrogen and negatively charged oxygen create a strong dipole and allow the oxygen's lone pairs to be delocalized into the ring. This resonance effect increases electron density at the 2-, 4-, and 6-positions, making them susceptible to electrophilic attack, a reaction notoriously difficult for the parent pyridine. Simultaneously, the electron-withdrawing nature of the N-oxide group facilitates nucleophilic attack at these same positions. This dual reactivity makes this compound a uniquely versatile synthetic intermediate.

Synthesis of Pyridine-N-Oxides: An Evolutionary Perspective

The oxidation of the nitrogen atom in the pyridine ring is the defining step in accessing this class of compounds. Methodologies have evolved from classical strong oxidants to more refined and selective catalytic systems.

Classical and Modern Oxidation Methods

The earliest methods relied on peroxy acids like perbenzoic acid and peracetic acid (formed in situ from hydrogen peroxide and acetic acid). While effective, these methods can sometimes lead to side reactions. The advent of m-chloroperoxybenzoic acid (m-CPBA) provided a more stable and widely used reagent. In recent decades, catalytic systems using hydrogen peroxide as the terminal oxidant have gained prominence due to their efficiency and atom economy. A notable example is the use of methyltrioxorhenium (MTO) as a catalyst, which allows for high yields under mild conditions.

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages | Typical Yields | Reference |

| Peroxybenzoic Acid | Chloroform, 0°C to RT | Historical significance | Reagent instability | Good | |

| H₂O₂ / Acetic Acid | 70-80°C | Readily available reagents | Requires elevated temperatures | 78-83% | |

| m-CPBA | Dichloromethane (B109758), 0°C to RT | High efficiency, mild conditions | Stoichiometric waste | >90% | |

| H₂O₂ / MTO (catalyst) | Dichloromethane, RT | Catalytic, high yields | Catalyst cost | High | |

| Dimethyldioxirane (DMD) | Acetone, 0°C | Fast, clean reactions | Reagent preparation required | Quantitative |

Detailed Experimental Protocol: Synthesis using m-CPBA

This protocol is representative of modern, efficient methods for the N-oxidation of pyridines.

Reaction: Synthesis of 3-Chlorothis compound.

Materials:

-

m-Chloroperoxybenzoic acid (m-CPBA, 77%, 91.2g)

-

Dichloromethane (DCM, 320ml)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 3-chloropyridine (40g) in dichloromethane (320ml) at 0-5°C, add m-chloroperoxybenzoic acid (91.2g) portion-wise, maintaining the temperature below 5°C.

-

Allow the reaction mixture to warm to room temperature (20-25°C) and stir for 24 hours.

-

Monitor the reaction by TLC (DCM/MeOH = 10:1) until the starting material is consumed.

-

Upon completion, cool the mixture to 0°C and quench by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 100ml).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by recrystallization or column chromatography to obtain 3-chlorothis compound.

Caption: General synthesis of this compound.

The Dual Reactivity of this compound

The true synthetic utility of this compound lies in its enhanced and altered reactivity compared to pyridine. It readily participates in reactions that are either sluggish or impossible for the parent heterocycle.

Electrophilic Aromatic Substitution (EAS)

The introduction of the N-oxide functionality was a breakthrough for the electrophilic substitution of pyridines. By donating electron density to the ring, the oxygen atom activates the C-2 and C-4 positions, allowing reactions like nitration and halogenation to proceed under much milder conditions than those required for pyridine itself, which typically requires harsh conditions and gives poor yields. This discovery provided a strategic pathway to 4-substituted pyridines, which were previously difficult to access.

Caption: General mechanism of electrophilic substitution.

Experimental Protocol: Nitration of this compound

Reaction: Synthesis of 4-Nitrothis compound.

Materials:

-

This compound

-

Fuming Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

Procedure:

-

In a flask equipped with a stirrer and thermometer, carefully add this compound to a cooled (0-10°C) mixture of concentrated sulfuric acid and fuming nitric acid.

-

After the addition is complete, slowly heat the mixture to 90-100°C and maintain this temperature for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it carefully onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium carbonate) until the product precipitates.

-

Filter the precipitate, wash with cold water, and dry to obtain 4-nitrothis compound.

Nucleophilic Substitution

This compound also exhibits enhanced reactivity towards nucleophiles. A classic and historically significant transformation is its reaction with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to produce 2- and 4-chloropyridines. This reaction proceeds via activation of the N-oxide oxygen, making the C-2 and C-4 positions highly electrophilic and susceptible to attack by the chloride nucleophile. This provided a crucial route to halopyridines, which are themselves versatile building blocks for further functionalization.

Caption: Mechanism of nucleophilic chlorination.

Deoxygenation: The Final Step

A key element of this compound chemistry is the ability to remove the oxygen atom after the desired ring functionalization has been achieved. This "traceless" activation strategy is central to its utility. Various reducing agents can accomplish this, with common choices being zinc dust, trivalent phosphorus compounds (like PCl₃), or catalytic hydrogenation. This step regenerates the pyridine ring, now bearing a substituent that would have been difficult to install directly.

1,3-Dipolar Cycloaddition Reactions

The N-oxide moiety can act as a 1,3-dipole, participating in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes, isocyanates). This reaction, explored extensively since the mid-20th century, provides a powerful method for constructing five-membered heterocyclic rings fused to the pyridine core, opening avenues to complex molecular architectures.

Caption: General [3+2] cycloaddition reaction.

Modern Frontiers: Catalysis and C-H Functionalization

In recent years, the chemistry of pyridine-N-oxides has expanded into the cutting-edge fields of organocatalysis and transition metal-catalyzed C-H functionalization.

Pyridine-N-Oxides in Catalysis

Chiral pyridine-N-oxides have emerged as highly effective Lewis base organocatalysts. Their nucleophilic oxygen atom can activate a variety of reagents, most notably organosilicon compounds, enabling a range of asymmetric transformations such as allylation, propargylation, and aldol (B89426) reactions with high stereocontrol. They also serve as important ligands in transition metal catalysis, modulating the reactivity and selectivity of the metal center.

C-H Functionalization Reactions

The direct functionalization of C-H bonds is a major goal of modern synthesis. Pyridine-N-oxides have become prominent substrates in this area. Transition metal catalysts (e.g., palladium, rhodium, iridium) can selectively activate the C-H bonds of the this compound ring, typically at the C-2 or C-6 positions, enabling cross-coupling reactions to form new C-C, C-N, or C-O bonds. More recently, visible-light photoredox catalysis has utilized pyridine-N-oxides as hydrogen atom transfer (HAT) agents to functionalize remote, unactivated aliphatic C-H bonds.

Caption: Workflow for C-H functionalization.

Applications in Drug Development

The unique physicochemical properties of the N-oxide group—high polarity, strong hydrogen bond accepting ability, and distinct metabolic profile—make it a valuable moiety in medicinal chemistry.

-

Improved Pharmacokinetics: The N-oxide group can increase the water solubility of a drug molecule, which can be beneficial for formulation and bioavailability.

-

Prodrug Strategies: Many N-oxides are reduced in vivo by enzymes, particularly under hypoxic (low oxygen) conditions found in solid tumors. This has led to the development of N-oxide-containing prodrugs that are selectively activated in the target cancerous tissue.

-

Bioisosteric Replacement: The N-oxide can act as a bioisostere for other functional groups, helping to fine-tune a drug's interaction with its biological target.

-

Cocrystal Formation: Pyridine-N-oxides are effective "coformers" in the creation of pharmaceutical cocrystals. By forming robust hydrogen bonds with active pharmaceutical ingredients (APIs), they can significantly improve properties like solubility and stability.

Several important drugs and fungicides are synthesized using this compound intermediates, including the anti-ulcer drug omeprazole and the anti-dandruff agent zinc pyrithione .

Conclusion

From its discovery by Meisenheimer nearly a century ago, this compound has undergone a remarkable journey. Its development from a simple oxidized heterocycle to a sophisticated tool in the synthetic chemist's arsenal (B13267) highlights the profound impact that understanding electronic effects can have on molecular design. The ability to use the N-oxide as a temporary activating group to functionalize an otherwise inert ring, and then remove it, represents a powerful strategic concept. Today, this compound chemistry continues to evolve, finding new roles in asymmetric catalysis, photoredox reactions, and the design of next-generation pharmaceuticals, ensuring its relevance for decades to come.

An In-depth Technical Guide to the Basicity of Pyridine-N-oxide Compared to Pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the relative basicities of pyridine-N-oxide and pyridine (B92270). It delves into the quantitative differences, the underlying electronic and structural factors, and the experimental methodologies used for their determination.

Quantitative Comparison of Basicity

The basicity of a compound in aqueous solution is quantitatively expressed by the pKa value of its conjugate acid. A lower pKa value for the conjugate acid corresponds to a weaker base.

This compound is substantially less basic than pyridine.[1][2] The pKa of protonated this compound is approximately 0.8, making it about five orders of magnitude less basic than pyridine, whose conjugate acid (the pyridinium (B92312) ion) has a pKa of about 5.2.[1][2][3][4]

| Compound | Conjugate Acid | pKa of Conjugate Acid |

| Pyridine | Pyridinium ion | ~5.2[2][3][4] |

| This compound | Protonated this compound | ~0.8[1][5] |

Theoretical Analysis of Basicity

The significant difference in basicity arises from the distinct electronic structures of the two molecules, primarily governed by inductive and resonance effects.

2.1. Basicity of Pyridine

In pyridine, the nitrogen atom is sp² hybridized. Its lone pair of electrons resides in an sp² orbital, which is in the plane of the aromatic ring and does not participate in the aromatic π-system.[6][7] This localization makes the lone pair readily available for donation to a proton, rendering pyridine a moderately strong organic base.

2.2. Basicity of this compound

The introduction of the N-oxide functional group drastically alters the electronic landscape of the molecule.

-

Inductive Effect: The highly electronegative oxygen atom exerts a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the nitrogen atom and the pyridine ring, reducing the availability of the lone pair on the oxygen for protonation.

-

Resonance Effect: The N-oxide group can participate in resonance, which further delocalizes electron density. The oxygen atom can donate a lone pair of electrons into the ring, creating a partial negative charge at the 2- and 4-positions.[8] Conversely, the N-O bond can be represented as a coordinate covalent bond with a positive charge on the nitrogen and a negative charge on the oxygen. This positive charge on the nitrogen atom strongly withdraws electron density from the ring.[9] The resonance hybrid shows that the oxygen atom is the site of protonation, but its basicity is greatly diminished by the adjacent positively charged nitrogen.

The combination of these strong electron-withdrawing effects makes the lone pairs on the oxygen atom in this compound much less available for protonation compared to the nitrogen lone pair in pyridine.

Interestingly, while pyridine is the stronger base in aqueous solution, theoretical calculations suggest that in the gas phase, this compound is significantly more basic.[10] This reversal is attributed to the strong solvation effects in water that stabilize the pyridinium ion more effectively than the protonated this compound.

Visualizing the Chemical Principles

3.1. Protonation Equilibria

The following diagram illustrates the protonation equilibrium for both pyridine and this compound.

Caption: Protonation equilibria for pyridine and this compound.

3.2. Resonance Structures of this compound

The resonance structures below demonstrate how the N-oxide group influences electron distribution, placing partial negative charges on the ortho and para carbons and highlighting the electron-withdrawing nature of the protonated nitrogen.

Caption: Resonance delocalization in this compound.

Experimental Determination of pKa

The pKa values that quantify basicity are determined experimentally. Potentiometric titration is a common and accurate method.

4.1. Principle of Potentiometric Titration

This method involves the gradual addition of a standardized acid (titrant) to a solution of the base (analyte). The pH of the solution is monitored using a pH meter as the titrant is added. The pKa is determined from the resulting titration curve, specifically at the half-equivalence point, where the concentrations of the base and its conjugate acid are equal. At this point, the Henderson-Hasselbalch equation simplifies to pH = pKa.

4.2. Experimental Workflow

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. baranlab.org [baranlab.org]

- 3. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 4. japprends-autrement.be [japprends-autrement.be]

- 5. brainly.in [brainly.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 8. youtube.com [youtube.com]

- 9. a. Draw resonance contributors to show why this compound is mo... | Study Prep in Pearson+ [pearson.com]

- 10. researchgate.net [researchgate.net]

Synthesis of Pyridine-N-oxide using hydrogen peroxide and acetic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Pyridine-N-oxide utilizing hydrogen peroxide and acetic acid. This widely employed method offers an effective route to this versatile intermediate, crucial in pharmaceutical and materials science. This document provides comprehensive experimental protocols, quantitative data summaries, and visual representations of the reaction mechanism and workflow to aid in both laboratory-scale synthesis and process development.

Introduction

Pyridine-N-oxides are a class of heterocyclic compounds that play a significant role as intermediates in the synthesis of various functionalized pyridines. The N-oxide group activates the pyridine (B92270) ring, facilitating nucleophilic substitution, and can also be used as an oxygen atom transfer agent.[1] The synthesis of this compound from pyridine using hydrogen peroxide in acetic acid is a common and practical method.[2][3] This process involves the in situ formation of peracetic acid, which then acts as the oxidizing agent.

Reaction Mechanism and Stoichiometry

The oxidation of pyridine to this compound with hydrogen peroxide in acetic acid proceeds through the formation of peracetic acid (peroxyacetic acid). Acetic acid catalyzes the reaction and also serves as the solvent.

Reaction Equation:

C₅H₅N + H₂O₂ --(CH₃COOH)--> C₅H₅NO + H₂O

The reaction is typically carried out by adding hydrogen peroxide to a solution of pyridine in glacial acetic acid. The temperature is controlled to maintain a safe and efficient reaction rate.

References

Deoxygenation Reactions of Pyridine-N-oxides: A Technical Guide

Introduction

Pyridine-N-oxides are a versatile class of heterocyclic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science.[1] The N-oxide moiety enhances the reactivity of the pyridine (B92270) ring towards both nucleophilic and electrophilic substitution, making them valuable synthetic intermediates.[2][3] The deoxygenation of pyridine-N-oxides to their corresponding pyridines is a fundamental and crucial transformation in organic synthesis, allowing for the strategic removal of the N-oxide group after it has served its synthetic purpose.[2][4] This technical guide provides an in-depth overview of the core methods for the deoxygenation of pyridine-N-oxides, tailored for researchers, scientists, and drug development professionals.

Classification of Deoxygenation Methods

The deoxygenation of pyridine-N-oxides can be achieved through a variety of methods, which can be broadly categorized based on the reagents and energy sources employed. These include transition metal-catalyzed reactions, reductions with main group elements and their compounds, and modern photochemical and electrochemical techniques.

Caption: Classification of major pyridine-N-oxide deoxygenation methods.

Transition Metal-Catalyzed Deoxygenation

Catalytic methods involving transition metals offer efficient and often mild conditions for deoxygenation.

Palladium-Catalyzed Transfer Oxidation: A convenient and chemoselective method utilizes a Palladium(II) acetate (B1210297) [Pd(OAc)₂] catalyst with a ferrocene-based diphosphine ligand, such as dppf.[5] This system uses triethylamine (B128534) (Et₃N) as both a base and an oxygen acceptor, proceeding efficiently under either conventional heating or microwave irradiation.[5] The method is compatible with a wide array of sensitive functional groups, including nitro, hydroxy, and carbonyl groups.[5]

Rhenium and Molybdenum Complexes: High-valent oxo-molybdenum and oxo-rhenium complexes are effective catalysts for deoxygenation reactions.[6] For instance, dichlorodioxomolybdenum(VI) (MoO₂Cl₂) can catalyze the deoxygenation of pyridine-N-oxides using phosphines or silanes as the terminal reductant under mild conditions.[6][7] Rhenium complexes, such as [Re(4,4′-tBu-bpy)(CO)₃Cl], have been shown to photocatalytically deoxygenate pyridine-N-oxides with good to excellent yields.[8][9]

Samarium Diiodide (SmI₂): Treatment of pyridine-N-oxides with two equivalents of samarium diiodide in THF results in rapid deoxygenation, yielding the corresponding pyridines in good yields at room temperature or with gentle reflux.[10]

Deoxygenation with Main Group Reagents

Reagents based on phosphorus, silicon, and other main group elements are classic and widely used for this transformation.

Phosphorus-Based Reagents: Trivalent phosphorus compounds, such as phosphorus trichloride (B1173362) (PCl₃) and triphenylphosphine (B44618) (PPh₃), are highly effective for deoxygenation.[11][12] PCl₃ can achieve complete reduction in as little as 15 minutes at room temperature and is highly chemoselective.[11] It is important to note that while PCl₃ typically results in simple deoxygenation, phosphorus oxychloride (POCl₃) can lead to chlorination at the C-2 position of the pyridine ring.[13]

Silicon-Based Reagents: Hydrosilanes, in combination with a catalyst like MoO₂Cl₂, provide an efficient system for the reduction of pyridine-N-oxides to the corresponding pyridines in good yields.[7]

Iodide/Formic Acid System: A novel and sustainable method employs iodide as a catalytic reductant, which is regenerated in situ by formic acid.[4] Formic acid also serves as the Brønsted activator and solvent.[4] This transition-metal-free method is highly efficient and shows remarkable compatibility with various reducible functional groups.[4]

Modern Deoxygenation Methodologies

Recent advances have introduced milder and more sustainable approaches, leveraging light or electrical energy.

Photochemical Deoxygenation: Visible light-induced photoredox catalysis offers a scalable and operationally simple method for the chemoselective deoxygenation of N-heterocyclic N-oxides at room temperature.[2][14] Using an organophotocatalyst like thioxanthone (TX) and a Brønsted acid, this method achieves high yields across a broad substrate scope.[2][14] Mechanistic studies suggest the process is driven by radical intermediates.[2]

Electrochemical Deoxygenation: Electrochemical methods provide a reagent-free alternative for the reduction of pyridine-N-oxides.[14][15] This approach avoids the need for transition-metal catalysts or waste-generating chemical reductants, offering an environmentally friendly protocol that proceeds efficiently in aqueous solutions under mild conditions.[14][15] The mechanism involves an initial electron transfer followed by protonation of the resulting N-oxide radical anion.[1]

Quantitative Data Summary

The following tables summarize the performance of various deoxygenation methods on a range of this compound substrates.

Table 1: Transition Metal-Catalyzed Deoxygenation

| Substrate | Catalyst (mol%) | Reagent/Conditions | Solvent | Temp (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Chlorothis compound | Pd(OAc)₂ (3) / dppf (3.3) | Et₃N (3 equiv) | MeCN | 160 | 10 min (MW) | 99 | [5] |

| 4-Nitrothis compound | Pd(OAc)₂ (3) / dppf (3.3) | Et₃N (3 equiv) | MeCN | 160 | 10 min (MW) | 92 | [5] |

| 4-Cyanothis compound | Pd(OAc)₂ (3) / dppf (3.3) | Et₃N (3 equiv) | MeCN | 160 | 10 min (MW) | 99 | [5] |

| This compound | Re-3 (1) | DIPEA, BNAH, Visible Light | MeCN | RT | 30 min | 99 | [9] |

| 4-Cyanothis compound | Re-3 (1) | DIPEA, BNAH, Visible Light | MeCN | RT | 30 min | 91 | [9] |

| This compound | --- | SmI₂ (2 equiv) | THF | Reflux | 10 min | 80 | [10] |

| α-Picoline-N-oxide | --- | SmI₂ (2 equiv) | THF | RT | < 5 min | 83 |[10] |

Table 2: Deoxygenation with Main Group Reagents and Modern Methods

| Substrate | Method/Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Quinoline-N-oxide | MgI₂ / Formic Acid | MgI₂ (10) | Formic Acid | 100 | 10 min (MW) | 99 | [4] |

| 4-Acetylthis compound | MgI₂ / Formic Acid | MgI₂ (10) | Formic Acid | 140 | 10 min (MW) | 99 | [4] |

| 2,6-Lutidine-N-oxide | MgI₂ / Formic Acid | MgI₂ (10) | Formic Acid | 140 | 10 min (MW) | 99 | [4] |

| 4-(Methoxycarbonyl)this compound | Visible Light / TfOH | TX (5) | Acetone (B3395972) | RT | 12 h | 99 | [2] |

| 4-Hydroxymethylthis compound | Visible Light / TfOH | TX (5) | Acetone | RT | 12 h | 95 | [2] |

| This compound | NaBH₄ / Raney Ni | --- | Water | Reflux | 1 h | 90 | [16] |

| 4-Nitrothis compound | PCl₃ | --- | CH₂Cl₂ | RT | 15 min | >95 |[11] |

Reaction Mechanisms & Workflows

Understanding the underlying mechanisms is key to optimizing reaction conditions and predicting outcomes.

Photocatalytic Deoxygenation Mechanism

Visible-light photoredox deoxygenation typically proceeds through a radical pathway. The photocatalyst, upon excitation by light, engages in a single electron transfer (SET) process with the substrate or a sacrificial electron donor, initiating a cascade that leads to the cleavage of the N-O bond.

Caption: Proposed mechanism for visible-light photocatalytic deoxygenation.

General Experimental Workflow

A typical deoxygenation experiment follows a standard procedure from setup to product analysis. This workflow ensures reproducibility and accurate assessment of the reaction outcome.

Caption: General workflow for a this compound deoxygenation experiment.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Deoxygenation under Microwave Conditions[5]

-

Preparation: To a microwave vial, add the this compound substrate (0.5 mmol), Palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.015 mmol, 3 mol%), and 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 9.1 mg, 0.0165 mmol, 3.3 mol%).

-

Reagent Addition: Add acetonitrile (B52724) (MeCN, 2 mL) and triethylamine (Et₃N, 0.21 mL, 1.5 mmol, 3 equivalents).

-

Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 160 °C for 10 minutes.

-

Work-up: After cooling, dilute the reaction mixture with dichloromethane (B109758) (CH₂Cl₂) and filter through a short plug of silica (B1680970) gel.

-

Purification: Concentrate the filtrate under reduced pressure. The residue can be further purified by column chromatography if necessary to afford the pure pyridine product.

Protocol 2: Deoxygenation using Samarium Diiodide[10]

-

Preparation: In a flask under a nitrogen atmosphere, prepare a 0.04 M solution of samarium diiodide (SmI₂) in tetrahydrofuran (B95107) (THF).

-

Reaction: To the deep blue-green SmI₂ solution (2 mmol), add the this compound substrate (1 mmol).

-

Monitoring: Stir the reaction at room temperature or reflux gently. The reaction is complete when the characteristic blue-green color of SmI₂ disappears, turning to yellow (typically within 5-20 minutes).

-

Work-up: Quench the reaction by adding dilute hydrochloric acid (HCl) to dissolve the samarium salts.

-

Extraction and Purification: Extract the mixture with diethyl ether. Combine the organic extracts, dry over magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to obtain the deoxygenated product.

Protocol 3: Visible-Light Photoredox Deoxygenation[2]

-

Preparation: In an oven-dried vial, combine the this compound substrate (0.2 mmol), thioxanthone (TX, 2.1 mg, 0.01 mmol, 5 mol%), and trifluoromethanesulfonic acid (TfOH, 0.9 µL, 0.01 mmol, 5 mol%).

-

Solvent Addition: Add anhydrous acetone (10 mL, to achieve c = 0.02 M).

-

Reaction: Seal the vial and place it at a distance of approximately 10 cm from a 30W, 404 nm LED lamp. Irradiate the mixture at room temperature under an argon atmosphere for the specified time (e.g., 12 hours), with stirring.

-

Work-up: Upon completion, remove the solvent in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure pyridine product.

Conclusion

The deoxygenation of pyridine-N-oxides is a well-established yet continually evolving field. While classic stoichiometric reagents like trivalent phosphorus compounds remain effective, the field is progressively moving towards milder, more selective, and sustainable catalytic methods. Palladium-catalyzed transfer oxidation, visible-light photoredox catalysis, and electrochemical reductions represent the state-of-the-art, offering high efficiency and broad functional group tolerance. The choice of method will ultimately depend on the specific substrate, the scale of the reaction, and the available laboratory resources. The ongoing development of novel catalytic systems promises to further enhance the toolkit available to chemists for this essential transformation.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Deoxygenation of heterocyclic N -oxides employing iodide and formic acid as a sustainable reductant - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00913D [pubs.rsc.org]

- 5. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. organic chemistry - Removal of oxygen from pyridine N-oxide - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 14. Deoxygenation of Aza-aromatics [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Unveiling the Electronic Landscape: A Technical Guide to the Molecular Orbital Theory of Pyridine-N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-N-oxide, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry, possesses a unique electronic structure that dictates its reactivity and biological activity. An in-depth understanding of its molecular orbital (MO) theory is paramount for predicting its behavior in chemical reactions and its interactions with biological targets. This technical guide provides a comprehensive exploration of the molecular orbital landscape of this compound, integrating quantitative data, detailed experimental protocols, and visual representations of its electronic and reactive properties.

The formation of the N-oxide bond, where the lone pair of electrons on the nitrogen atom of pyridine (B92270) is shared with an oxygen atom, profoundly alters the electronic distribution within the aromatic ring. This modification leads to a molecule that is more reactive towards both electrophilic and nucleophilic substitution compared to its parent pyridine, making it a versatile intermediate in the synthesis of functionalized pyridines.[1][2]

Molecular Orbital Framework of this compound

The molecular orbitals of this compound arise from the combination of the atomic orbitals of its constituent atoms. The π system, formed by the p-orbitals of the carbon and nitrogen atoms, is significantly perturbed by the introduction of the oxygen atom. This results in a redistribution of electron density and a change in the energies of the frontier molecular orbitals – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The oxygen atom, being highly electronegative, withdraws electron density from the nitrogen atom through the σ-bond. However, it also possesses p-orbitals that can participate in π-bonding, leading to a push-pull electronic effect. This dual nature is key to understanding the reactivity of this compound. The delocalization of the oxygen's lone pair electrons into the pyridine ring increases the electron density at the 2-, 4-, and 6-positions, making them susceptible to electrophilic attack. Conversely, the inductive effect of the N-oxide group and the presence of low-lying empty orbitals make the ring susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[3]

Quantitative Molecular Orbital and Structural Data